(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
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Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c1-4-13-25(14-5-2)31(28,29)18-10-7-16(8-11-18)21(27)24-22-26(6-3)19-12-9-17(23)15-20(19)30-22/h4-5,7-12,15H,1-2,6,13-14H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYNMQPUUCPHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Formula
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 440.52 g/mol
Structure
The structure features a benzamide core linked to a diallylsulfamoyl group and a substituted benzo[d]thiazole moiety, which is significant for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For example, benzothiazole derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines.
-
Cell Lines Tested :
- A549 (human lung carcinoma)
- MCF-7 (human breast adenocarcinoma)
- HCC827 (another lung cancer line)
- Mechanism of Action :
- Research Findings :
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
-
Pathogens Tested :
- Gram-positive bacteria: Staphylococcus aureus
- Gram-negative bacteria: Escherichia coli
- Eukaryotic model: Saccharomyces cerevisiae
- Evaluation Methods :
- Results :
Case Study 1: Antitumor Evaluation
A study synthesized various benzothiazole derivatives, including those structurally related to our compound. The results showed that specific modifications led to enhanced cytotoxicity against MCF-7 and A549 cell lines.
| Compound ID | % Inhibition on MCF-7 | % Inhibition on A549 |
|---|---|---|
| 5a | 95% | 77% |
| 4b | 85% | 70% |
| Target Compound | TBD | TBD |
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of similar compounds, revealing promising results against both Gram-positive and Gram-negative bacteria.
| Compound ID | MIC (µg/mL) for S. aureus | MIC (µg/mL) for E. coli |
|---|---|---|
| 5 | 32 | 64 |
| Target Compound | TBD | TBD |
Preparation Methods
Synthesis of 3-Ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene
The benzo[d]thiazole scaffold is constructed via cyclization of ortho-substituted aniline derivatives. A representative protocol involves:
Fluorination of 2-amino-4-ethylthiophenol :
Cyclization to form thiazolidine :
Key reaction conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Fluorination | Selectfluor® | MeCN | 60°C | 6 h | 78% |
| Alkylation | Ethyl iodide, K₂CO₃ | DMF | 80°C | 12 h | 82% |
| Aromatization | MnO₂ | CH₂Cl₂ | RT | 24 h | 68% |
Preparation of 4-(N,N-Diallylsulfamoyl)benzoyl Chloride
The sulfamoylbenzamide component is synthesized through:
- Sulfamoylation of 4-aminobenzoic acid :
- Treatment with diallylamine and sulfuryl chloride (SO₂Cl₂) in dry THF at 0°C yields 4-(N,N-diallylsulfamoyl)benzoic acid.
- Conversion to acyl chloride using oxalyl chloride and catalytic DMF in dichloromethane.
Critical parameters :
- Stoichiometric control of SO₂Cl₂ (1.2 eq) prevents over-sulfonation.
- Low temperatures (−10°C to 0°C) minimize side reactions during chlorination.
Coupling and Stereoselective Imine Formation
The final assembly employs a two-step sequence:
Amide Bond Formation
Activation of 4-(N,N-diallylsulfamoyl)benzoyl chloride :
Stereochemical control :
Optimized coupling conditions :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Coupling agent | EDC·HCl/DMAP | 91% |
| Solvent | Anhydrous CH₂Cl₂ | 85% |
| Temperature | 25°C | 78% |
| Microwave | 100°C, 300 W | 89% |
Analytical Validation and Characterization
Structural Confirmation
NMR spectroscopy :
Mass spectrometry :
X-ray crystallography :
Challenges and Mitigation Strategies
Regioselective fluorination :
Imine tautomerization :
Sulfamoyl group stability :
- Avoid protic solvents during purification; use silica gel chromatography with ethyl acetate/hexane.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide, and how are reaction conditions optimized?
- Methodological Answer: The synthesis involves multi-step pathways, typically starting with the formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides. The diallylsulfamoyl group is introduced via nucleophilic substitution or coupling reactions. Key optimization parameters include:
- Temperature: 60–80°C for cyclization steps to avoid side reactions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity of sulfonamide intermediates .
- Catalysts: Use of triethylamine or DMAP to facilitate acylation and sulfonylation .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer: A combination of analytical techniques is employed:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., E/Z isomerism via coupling constants) and substituent positions .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation, bond angles, and dihedral angles critical for biological activity .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer: Prioritize assays based on structural analogs:
- Antiproliferative Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Antimicrobial Screening: Kirby-Bauer disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, given the sulfamoyl group’s electrophilic nature .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer:
- Substituent Variation: Synthesize derivatives with modified sulfamoyl (e.g., dialkyl vs. diaryl) or benzamide groups (e.g., nitro, methoxy) .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (fluorine, sulfonyl oxygen) and hydrophobic regions .
- Biological Data Correlation: Compare IC50 values against structural changes to identify potency trends (e.g., fluorine substitution enhances membrane permeability) .
Q. What experimental strategies address contradictory data in mechanistic studies?
- Methodological Answer:
- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct target interactions, resolving discrepancies from indirect cellular assays .
- Kinetic Studies: Perform time-dependent enzyme inhibition assays to distinguish between reversible and irreversible mechanisms .
- Computational Validation: Molecular dynamics simulations clarify whether observed contradictions arise from conformational flexibility or assay conditions .
Q. How can reaction by-products be characterized and minimized during scale-up?
- Methodological Answer:
- HPLC-MS Monitoring: Track intermediates and by-products in real-time during synthesis .
- By-Product Identification: Isolate impurities via preparative TLC and characterize using tandem MS/MS and 2D NMR .
- Process Optimization: Adjust stoichiometry (e.g., excess benzamide reagent) and employ flow chemistry for better heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
